molecular formula C12H12O4 B13554193 Methyl2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate

Methyl2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate

Cat. No.: B13554193
M. Wt: 220.22 g/mol
InChI Key: LLWTUBJJIYIELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate is an organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran ring fused with a formyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzofuran ring. The formyl group is then introduced through a formylation reaction, and the final product is obtained by esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate involves its interaction with specific molecular targets and pathways. The formyl group and benzofuran ring can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate is unique due to the presence of both the formyl and acetate groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-(7-formyl-2,3-dihydro-1-benzofuran-5-yl)acetate

InChI

InChI=1S/C12H12O4/c1-15-11(14)6-8-4-9-2-3-16-12(9)10(5-8)7-13/h4-5,7H,2-3,6H2,1H3

InChI Key

LLWTUBJJIYIELG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C(=C1)C=O)OCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.